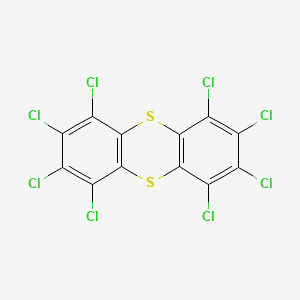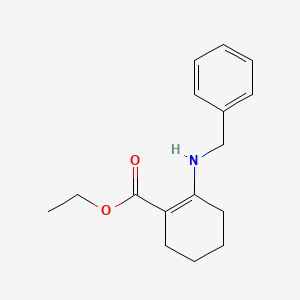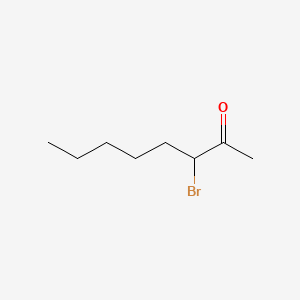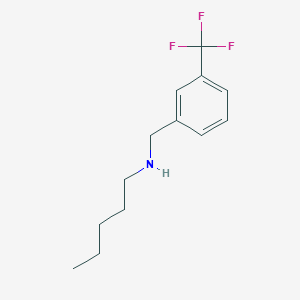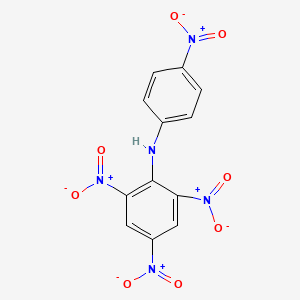
2,4,6-Trinitro-N-(4-nitrophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitro-N-(4-nitrophenyl)aniline is a nitroaromatic compound known for its applications in various fields, including medicinal chemistry and materials science. Nitroaromatic compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring, which imparts unique chemical and physical properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-(4-nitrophenyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the explosive nature of nitro compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or organic solvents.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used; common products include substituted anilines and phenols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitro-N-(4-nitrophenyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activities.
Materials Science: The compound is used in the development of high-energy materials and explosives due to its nitro groups, which release a significant amount of energy upon decomposition.
Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline in biological systems involves the induction of apoptosis (programmed cell death) in cancer cells. The compound increases the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to cell death. This mechanism is crucial for its potential use as an antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline:
2,4,6-Trinitro-N-methyl-aniline: Another nitroaromatic compound with applications in materials science.
N,N-Dimethyl-2,4,6-trinitroaniline: Used in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
38417-97-9 |
|---|---|
Molekularformel |
C12H7N5O8 |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
2,4,6-trinitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)8-3-1-7(2-4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H |
InChI-Schlüssel |
XPASUWOQXAHESL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



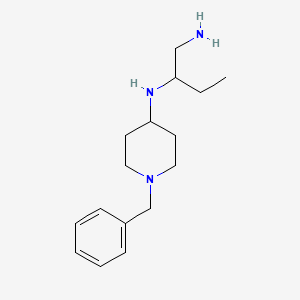
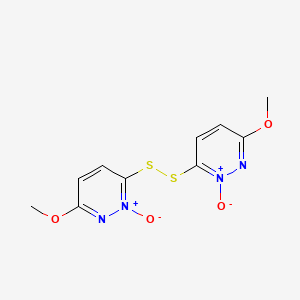



![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

